Product packaging for (R)-(1-Fmoc-piperidin-3-yl)-acetic acid(Cat. No.:CAS No. 1217739-96-2)

(R)-(1-Fmoc-piperidin-3-yl)-acetic acid

Cat. No.: B3223320
CAS No.: 1217739-96-2
M. Wt: 365.4 g/mol
InChI Key: JFQZUENRKJILBT-OAHLLOKOSA-N
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Description

Significance of Chiral Piperidine (B6355638) Derivatives in Chemical Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent scaffold in a vast number of pharmaceuticals and biologically active compounds. thieme-connect.com When a chiral center is introduced into this ring, as in (R)-(1-Fmoc-piperidin-3-yl)-acetic acid, it opens up possibilities for creating molecules with precise three-dimensional structures. This stereochemical control is crucial because the biological activity of a drug is highly dependent on its ability to fit into specific, chiral binding sites on proteins and enzymes. thieme-connect.comnbinno.com

The incorporation of chiral piperidine scaffolds into drug candidates can offer several advantages:

Modulation of Physicochemical Properties : The piperidine ring can influence a molecule's solubility, lipophilicity, and other properties that affect its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.netdoaj.org

Enhanced Biological Activity and Selectivity : The rigid, defined conformation of a chiral piperidine can orient functional groups in an optimal way to maximize interactions with a biological target, leading to increased potency and selectivity. thieme-connect.comthieme-connect.comresearchgate.net

The value of these derivatives is underscored by their presence in numerous approved drugs across various therapeutic areas.

Drug NameTherapeutic AreaRole of Chiral Piperidine Scaffold
Ritalin (Methylphenidate)ADHDCore component influencing neurotransmitter reuptake inhibition
Paxil (Paroxetine)AntidepressantKey structural element for serotonin reuptake transporter binding
LevalbuterolAsthmaChiral center is critical for selective interaction with β2-adrenergic receptors

The Role of Fmoc Protection in Facilitating Complex Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group for amines, which has become a cornerstone of modern organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). wikipedia.orgchempep.comlgcstandards.com Its function is to "block" the reactive nitrogen atom of the piperidine ring in this compound, preventing it from participating in unwanted side reactions during a multi-step synthesis. youtube.comcreative-peptides.comaltabioscience.com

The utility of the Fmoc group stems from several key characteristics:

Base Lability : The Fmoc group is stable under acidic and neutral conditions but can be easily and cleanly removed using a mild base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgcreative-peptides.comuci.edu This selective removal is fundamental to the stepwise construction of complex molecules. youtube.com

Orthogonality : In the context of peptide synthesis, Fmoc protection is part of an orthogonal strategy. The N-terminal amine is protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups (like tert-butyl, tBu). chempep.compeptide.com This allows for the selective deprotection of the amine for chain elongation without disturbing the side-chain protectors. chempep.com

Reaction Monitoring : The cleavage of the Fmoc group produces a byproduct, dibenzofulvene, which has a strong ultraviolet (UV) absorbance. wikipedia.orgyoutube.com This allows chemists to monitor the reaction in real-time to ensure the deprotection step has gone to completion before proceeding to the next step in the synthesis. wikipedia.orgchempep.com

This strategy provides a milder and highly efficient alternative to older methods, such as those based on the acid-labile tert-butyloxycarbonyl (Boc) group, and is particularly advantageous for the synthesis of delicate or complex molecules. lgcstandards.comaltabioscience.compeptide.com

FeatureFmoc ProtectionBoc Protection
Cleavage Condition Mildly basic (e.g., 20% piperidine in DMF) wikipedia.orgStrongly acidic (e.g., trifluoroacetic acid, TFA) peptide.com
Side-Chain Protection Acid-labile (e.g., tBu, Trt) chempep.comStronger acid-labile or orthogonal groups
Compatibility Ideal for acid-sensitive sequences and modifications peptide.comRobust for long or difficult sequences peptide.com
Monitoring UV-active byproduct allows for real-time monitoring wikipedia.orgNo straightforward real-time monitoring of deprotection

Overview of Research Trajectories for this compound

Direct and extensive research publications focusing solely on this compound are specialized, as it is primarily a building block rather than a final product. However, its research trajectory can be understood by its application as a key intermediate in drug discovery and medicinal chemistry. The primary research application for this compound is its use in the systematic synthesis of novel, complex molecules for biological screening.

The research involving this compound follows a path of incorporation into larger molecular frameworks to explore structure-activity relationships (SAR). Chemists utilize it as a scaffold to introduce a specific, conformationally restricted element into a new molecule. For instance, it can be used in the synthesis of:

Novel Enzyme Inhibitors : The acetic acid side chain can be positioned by the piperidine ring to interact with the active site of an enzyme, while the rest of the molecule can be elaborated to enhance binding and selectivity.

Receptor Ligands : The rigid structure is valuable for designing ligands that can differentiate between receptor subtypes.

Peptide-Based Therapeutics : As an unnatural amino acid, it is incorporated into peptide chains to create peptidomimetics with improved stability and activity. chemimpex.com

The research trajectory is therefore one of enabling technology; it is a tool that allows for the efficient and precise construction of libraries of new chemical entities that are then tested for therapeutic potential against a wide range of diseases.

Contextualizing this compound within Unnatural Amino Acid and Peptidomimetic Design Principles

Peptides are promising therapeutic agents, but their use is often limited by poor metabolic stability (degradation by proteases) and low bioavailability. univ-rennes1.frsigmaaldrich.com To overcome these limitations, chemists design "peptidomimetics"—molecules that mimic the structure and function of natural peptides but with modified backbones or side chains to improve their drug-like properties. sigmaaldrich.comnih.gov Unnatural amino acids (UAAs) are the fundamental building blocks used to construct these peptidomimetics. merckmillipore.comnih.gov

This compound serves as an excellent example of a cyclic, unnatural amino acid building block. Its incorporation into a peptide sequence confers several desirable properties based on key peptidomimetic design principles:

Conformational Constraint : The piperidine ring is more rigid than the flexible backbone of a natural peptide. This rigidity reduces the number of possible conformations the molecule can adopt, which can lock it into an active shape for binding to a biological target and potentially increase its potency and selectivity. nih.gov

Proteolytic Resistance : The replacement of a standard peptide bond with a structure containing the piperidine ring prevents cleavage by proteases at that site, thereby increasing the metabolic stability and in vivo half-life of the resulting molecule. nih.gov

Scaffolding for Side Chains : The piperidine ring acts as a scaffold, presenting the acetic acid "side chain" in a well-defined spatial orientation. This allows for precise mimicry of the side chain interactions of natural amino acids like aspartic acid or glutamic acid.

Because it is protected with an Fmoc group, this compound is designed for direct use in standard Fmoc-based solid-phase synthesizers. univ-rennes1.frnih.gov This makes it a highly accessible and versatile tool for researchers to systematically introduce non-natural structural elements into peptide leads, facilitating the rapid development of more stable and effective peptidomimetic drugs. merckmillipore.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23NO4 B3223320 (R)-(1-Fmoc-piperidin-3-yl)-acetic acid CAS No. 1217739-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQZUENRKJILBT-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217739-96-2
Record name 2-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]acetic acid
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Stereoselective Synthetic Methodologies for R 1 Fmoc Piperidin 3 Yl Acetic Acid and Its Chiral Precursors

Strategies for Establishing and Controlling Stereochemistry

The absolute configuration of the C3 substituent is critical for the biological activity of many piperidine-containing molecules. Therefore, synthetic approaches are designed to install and maintain the desired (R)-stereochemistry with high fidelity. Key strategies include the use of chiral starting materials, asymmetric catalysis, and stereoselective transformations.

Chiral Pool Approaches in Piperidine (B6355638) Synthesis

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials to impart chirality to the target molecule. Amino acids, such as L-proline, are common chiral precursors for the synthesis of substituted piperidines. One effective strategy involves the ring expansion of prolinol derivatives, which are easily derived from proline. This method transforms the five-membered pyrrolidine ring into a six-membered piperidine ring. The ring expansion can proceed through an aziridinium intermediate, and the subsequent nucleophilic attack determines the substituent at the C3 position of the new piperidine scaffold. nih.gov The stereochemistry of the original chiral center in the prolinol derivative directly influences the stereochemical outcome of the final piperidine product, making this a reliable method for accessing optically active 3-substituted piperidines. nih.govdocumentsdelivered.com

Asymmetric Organocatalysis in Constructing the Piperidine Core

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of metal catalysts. units.it For piperidine synthesis, chiral secondary amines like proline and its derivatives are often employed. ekb.eg These catalysts can activate α,β-unsaturated aldehydes through the formation of a transient iminium ion. nih.gov This activation facilitates highly enantioselective conjugate addition reactions, where a nucleophile adds to the β-position of the unsaturated system. This key step can be used to construct a linear precursor with the desired stereocenter, which can then be cyclized to form the chiral piperidine ring. nih.gov The development of organocatalytic domino reactions, which combine multiple transformations in a single pot, allows for the rapid construction of complex and highly functionalized chiral piperidines from simple starting materials. units.it

Table 1: Organocatalytic Approaches to Chiral Piperidine Precursors

Activation Mode Catalyst Type Key Reaction Outcome
Iminium-ion Chiral Secondary Amine (e.g., Proline derivative) Conjugate Addition Formation of chiral carbon-carbon bonds for linear precursors.
Enamine Chiral Secondary Amine (e.g., Proline) α-amination / α-alkylation Direct installation of a functional group next to a carbonyl, creating a key stereocenter. ekb.eg

Diastereoselective and Enantioselective Transformations for Precursor Generation

Beyond chiral pool and organocatalytic methods, several other catalytic transformations are employed to generate chiral piperidine precursors with high stereoselectivity.

Rhodium-Catalyzed Asymmetric Reactions: A prominent strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This method couples aryl or vinyl boronic acids with dihydropyridine derivatives. The use of a chiral phosphine ligand on the rhodium catalyst induces high enantioselectivity, producing 3-substituted tetrahydropyridines. snnu.edu.cnnih.gov These intermediates can be subsequently reduced via hydrogenation to yield the final enantioenriched 3-substituted piperidines. nih.gov This approach is versatile, with broad functional group tolerance, and provides a direct route to valuable chiral piperidine cores. snnu.edu.cn

Aza-Prins Cyclization: The aza-Prins cyclization is a powerful diastereoselective ring-forming reaction. semanticscholar.org It involves the cyclization of an alkene onto an N-acyliminium ion, followed by the trapping of the resulting carbocation by a nucleophile. diva-portal.org By using chiral starting materials or auxiliaries, this reaction can be guided to produce specific diastereomers of highly substituted piperidines. The reaction conditions, including the choice of acid promoter and nucleophile, can be tuned to control the stereochemical outcome. researchgate.net

Table 2: Selected Enantioselective and Diastereoselective Methods

Method Catalyst/Reagent Intermediate Key Feature
Asymmetric Reductive Heck Rhodium complex with chiral ligand 3-Substituted Tetrahydropyridine High enantioselectivity and functional group tolerance. snnu.edu.cnnih.gov
Aza-Prins Cyclization Lewis or Brønsted Acid N-Acyliminium ion Diastereoselective formation of polysubstituted piperidines. diva-portal.org
Bakers' Yeast Reduction Saccharomyces cerevisiae Chiral Hydroxy-piperidine ester Biocatalytic, highly diastereoselective reduction of a β-keto ester. nottingham.ac.uk

Synthesis of the Piperidine Scaffold and its Functionalization

The construction of the (R)-(1-Fmoc-piperidin-3-yl)-acetic acid molecule involves two key stages: the formation of the core piperidine ring with the correct stereochemistry and the subsequent installation of the acetic acid side chain at the C3 position.

Ring Formation Strategies for Piperidine Derivatives

The synthesis of the piperidine ring is a cornerstone of heterocyclic chemistry, with numerous established strategies. nih.gov

Hydrogenation of Pyridine Derivatives: One of the most direct methods involves the reduction of a correspondingly substituted pyridine ring. Catalytic hydrogenation, often using transition metals like palladium, rhodium, or platinum, can effectively saturate the aromatic ring. nih.gov Achieving stereoselectivity in this process often requires starting with a chiral pyridine precursor or developing an asymmetric hydrogenation method.

Intramolecular Cyclization: Linear precursors containing a nitrogen atom and a suitable electrophilic or nucleophilic terminus can be cyclized to form the piperidine ring. This includes reactions like reductive amination of δ-amino ketones or the cyclization of amino-alkenes. nih.gov Radical-mediated cyclizations of N-centered radicals onto alkenes also provide an effective route. nih.gov

Ring Expansion Reactions: As mentioned previously, the expansion of smaller, readily available chiral rings like pyrrolidines offers an elegant way to form optically active piperidines. This approach leverages the existing stereocenter of the starting material to control the chirality of the final product. nih.govrsc.org

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex, highly functionalized piperidines in a single step from three or more starting materials. researchgate.net These reactions are highly efficient and can rapidly generate diverse piperidine scaffolds, although controlling stereoselectivity can be a challenge that often requires chiral catalysts or auxiliaries.

Installation of the Acetic Acid Moiety

The acetic acid group at the C3 position can be introduced either by building the ring around a precursor that already contains this fragment or by functionalizing a pre-formed piperidine ring.

Alkylation of Precursors: A common strategy involves the alkylation of a C3-nucleophilic piperidine precursor. For instance, a chiral 3-hydroxypiperidine can be converted into a leaving group (e.g., tosylate or mesylate). Subsequent displacement with a cyanide nucleophile, followed by hydrolysis of the resulting nitrile, yields the desired acetic acid moiety.

From Chiral Aldehydes: A chiral piperidine-3-carboxaldehyde can serve as a versatile intermediate. A Wittig-type reaction can extend the carbon chain, followed by reduction and oxidation steps to form the acetic acid group.

C-H Functionalization: More modern approaches involve the direct, site-selective functionalization of C-H bonds. While challenging, rhodium-catalyzed C-H insertion reactions have been used to introduce ester groups onto a piperidine ring, which can then be hydrolyzed. nih.gov The regioselectivity of such reactions is often controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov

Following the successful synthesis of the (R)-piperidine-3-acetic acid core, the final step involves the protection of the piperidine nitrogen with the fluorenylmethyloxycarbonyl (Fmoc) group, typically by reacting the secondary amine with Fmoc-Cl or Fmoc-OSu under basic conditions.

Regioselective Functionalization of the Piperidine Ring

The regioselective functionalization of the piperidine ring is a critical step in the synthesis of 3-substituted piperidine derivatives like this compound. Traditional approaches have often involved ring construction or the use of pre-functionalized piperidines. However, direct and site-selective C-H functionalization of the piperidine moiety presents a more efficient alternative. nih.gov

One indirect strategy for achieving 3-substitution involves the asymmetric cyclopropanation of a tetrahydropyridine intermediate, followed by a reductive ring-opening of the resulting cyclopropane. nih.gov This method circumvents the challenge of direct functionalization at the C3 position, which can be deactivated by the electron-withdrawing effect of the nitrogen atom. nih.gov Rhodium-catalyzed reactions have shown promise in controlling the site selectivity of functionalization on the piperidine ring, where the choice of catalyst and the nature of the amine protecting group play a crucial role in directing substitution to the C2, C3, or C4 positions. nih.govnih.gov For instance, different rhodium catalysts and N-protecting groups can steer the reaction towards the desired 3-substituted product. nih.gov

Another approach involves a three-step process: partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine to introduce the desired substituent at the 3-position, and a final reduction to the piperidine. acs.org Furthermore, chemo-enzymatic methods involving a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines. acs.org

Inspired by the biosynthesis of piperidine natural products, a stereoselective three-component vinylogous Mannich-type reaction has been developed. rsc.org This method utilizes a functionalized dienolate to produce a chiral dihydropyridinone, which serves as a versatile intermediate for creating various chiral piperidine compounds. rsc.org

Introduction and Management of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis and for the protection of amines in organic synthesis due to its stability towards acids and its facile removal under basic conditions. wikipedia.org This characteristic makes it orthogonal to many other protecting groups, such as the acid-labile tert-butyl (tBu) group. iris-biotech.de

Optimized Fmoc-Protection Methodologies

The introduction of the Fmoc group onto an amine is typically achieved using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com Fmoc-OSu is often preferred due to its increased stability and lower propensity for forming oligopeptide side products during the preparation of Fmoc-amino acid derivatives. total-synthesis.com

The removal of the Fmoc group, a critical step in multi-step syntheses, is usually accomplished with a secondary amine base, such as piperidine, in a polar solvent like N,N-dimethylformamide (DMF). wikipedia.orgaltabioscience.com The deprotection mechanism involves a β-elimination reaction that produces dibenzofulvene, which is then scavenged by the excess base. altabioscience.com Optimized deprotection cocktails have been developed to enhance efficiency and minimize side reactions. A common solution is 20% piperidine in DMF. wikipedia.org However, alternatives have been explored to address issues like diketopiperazine formation. nih.gov For instance, a solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been shown to significantly reduce this side reaction and accelerate Fmoc removal. nih.gov Other bases like 4-methylpiperidine and pyrrolidine have also been investigated as effective alternatives to piperidine for Fmoc deprotection. nih.govacs.org A completely wash-free solid-phase peptide synthesis (SPPS) process has been developed where a volatile Fmoc deprotection base is removed by evaporation at elevated temperatures, drastically reducing solvent waste. nih.gov

Reagent/ConditionApplicationKey Features
Fmoc-Cl Introduction of Fmoc groupHighly reactive, sensitive to moisture and heat. total-synthesis.com
Fmoc-OSu Introduction of Fmoc groupMore stable than Fmoc-Cl, reduces side reactions. total-synthesis.com
20% Piperidine in DMF Fmoc deprotectionStandard and widely used method. wikipedia.org
2% DBU, 5% Piperazine in NMP Optimized Fmoc deprotectionReduces diketopiperazine formation and accelerates removal. nih.gov
Volatile base evaporation "Green" Fmoc deprotectionEliminates solvent-intensive washing steps in SPPS. nih.gov

Protecting Group Compatibility and Orthogonality in Multi-step Syntheses

The success of complex, multi-step syntheses often hinges on the strategic use of orthogonal protecting groups, which can be selectively removed without affecting others. biosynth.com The Fmoc group's base lability and acid stability make it an excellent component of an orthogonal protection strategy, particularly in combination with acid-labile groups like tert-butoxycarbonyl (Boc) and tert-butyl (tBu). iris-biotech.dealtabioscience.com This orthogonality is fundamental in solid-phase peptide synthesis (SPPS), where the Fmoc group is used for temporary Nα-amino protection, while permanent side-chain protecting groups are typically acid-labile. iris-biotech.dealtabioscience.com

The choice of side-chain protecting groups must be compatible with the Fmoc removal conditions (mild base) and labile under the final deprotection conditions (strong acid). altabioscience.com The compatibility of the Fmoc group extends to its use in the synthesis of modified peptides, such as those containing phosphorylation or glycosylation, which are often unstable under the harsh acidic conditions required for Boc group removal. altabioscience.comnih.gov

While Fmoc is orthogonal to Boc, it is considered quasi-orthogonal to the benzyl (Bn) and benzyloxycarbonyl (Cbz) groups, as it can also be removed under certain hydrogenolysis conditions, although it is less reactive than benzyl groups, allowing for some selectivity. total-synthesis.combiosynth.com The development of novel deprotection methods, such as hydrogenolysis under mildly acidic conditions for Fmoc removal, further expands its versatility and allows for its use in the synthesis of sensitive molecules. nih.gov

Protecting Group CombinationDeprotection ConditionsOrthogonality
Fmoc / tBu Fmoc: Base (e.g., piperidine); tBu: Acid (e.g., TFA)Orthogonal. iris-biotech.de
Fmoc / Boc Fmoc: Base; Boc: Strong Acid (e.g., TFA)Orthogonal. total-synthesis.com
Fmoc / Cbz Fmoc: Base; Cbz: Hydrogenolysis / Strong AcidQuasi-orthogonal. total-synthesis.com

Purification and Isolation Techniques in Chiral Synthesis

The purification and isolation of the final chiral product, this compound, are crucial for obtaining a compound of high enantiomeric and chemical purity. Common techniques for purifying carboxylic acids include extraction, distillation, and crystallization. lookchem.com

For solid carboxylic acids, repeated crystallization from suitable solvents is a primary purification method. lookchem.com Water-insoluble acids can be partially purified by dissolving them in an aqueous base, followed by precipitation with a mineral acid. lookchem.com

Chiral high-performance liquid chromatography (HPLC) is a powerful technique for separating enantiomers and assessing the enantiomeric purity of the final product. nih.gov Chiral stationary phases, such as those based on α1-acid glycoprotein (AGP), can achieve baseline resolution of chiral piperidine derivatives. nih.gov The mobile phase composition, including pH, buffer ionic strength, and the concentration of cationic and uncharged modifiers, can be optimized to improve retention, selectivity, and resolution. nih.gov

Advanced Derivatization and Functionalization of R 1 Fmoc Piperidin 3 Yl Acetic Acid

Exploration of Carboxylic Acid Reactivity for Amide and Ester Formation

The carboxylic acid group of (R)-(1-Fmoc-piperidin-3-yl)-acetic acid is a primary site for derivatization, readily undergoing reactions to form amides and esters. These transformations are fundamental in areas such as peptide synthesis and the development of peptidomimetics. The choice of coupling agent and reaction conditions is critical to ensure high yields and purity of the desired products.

Commonly employed coupling agents for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. More advanced uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also frequently utilized for their efficiency and high coupling yields.

For instance, in the synthesis of dipeptoid peptide nucleic acid (PNA) monomers, this compound has been successfully coupled with other amino components. One specific example involves the use of HATU as the activating agent in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). This reaction proceeds smoothly to yield the corresponding amide.

Table 1: Examples of Amide and Ester Formation Reactions

Reactant 1 Reactant 2 Coupling Agent/Conditions Product Type
This compound Amine (e.g., PNA backbone component) HATU, DIPEA, DMF Amide
This compound Alcohol (e.g., Methanol) H₂SO₄ (cat.), heat Ester

Modification of the Piperidine (B6355638) Nitrogen through Fmoc Deprotection and Subsequent Functionalization

The 9-fluorenylmethyloxycarbonyl (Fmoc) group on the piperidine nitrogen serves as a crucial protecting group, which can be selectively removed to allow for further functionalization at this position. This two-step process of deprotection followed by derivatization is a cornerstone of its application in solid-phase peptide synthesis and combinatorial chemistry.

Base-Mediated Fmoc Removal and Its Mechanistic Considerations

The most common method for the removal of the Fmoc group is treatment with a secondary amine base, typically a solution of 20-50% piperidine in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP). The mechanism proceeds via an E1cB (elimination, unimolecular, conjugate base) pathway. The piperidine acts as a base to abstract the acidic proton on the C9 position of the fluorenyl group, forming a carbanion. This is followed by the elimination of the relatively stable dibenzofulvene (DBF) and carbon dioxide to release the free piperidine nitrogen.

The liberated DBF is an electrophile and can react with the newly deprotected amine, leading to the formation of a stable piperidine-dibenzofulvene adduct, which can complicate purification and reduce yields. To prevent this side reaction, a scavenger, which is often the piperidine base itself used in excess, is employed to trap the DBF.

Alternative Deprotection Strategies and Their Impact on Yield and Purity

While piperidine is the standard reagent for Fmoc deprotection, alternative bases can be used, particularly when the substrate is sensitive to the nucleophilicity of piperidine. A common alternative is 1,8-diazabicycloundec-7-ene (DBU), which is a non-nucleophilic base. DBU is often used at lower concentrations (e.g., 2-10% in DMF) in the presence of a thiol scavenger like piperazine (B1678402) or mercaptoethanol to effectively trap the DBF byproduct. The use of DBU can sometimes offer cleaner reactions and improved yields for certain substrates.

Other deprotection cocktails have also been explored, such as using tris(2-carboxyethyl)phosphine (B1197953) (TCEP) under basic conditions. The choice of the deprotection agent and conditions must be carefully considered based on the specific substrate and the desired purity of the final product.

Post-Deprotection Reactions: Acylation, Alkylation, and Heteroatom Derivatization

Once the piperidine nitrogen is deprotected, it becomes a nucleophilic site for a wide array of functionalization reactions.

Acylation: This is a very common follow-up reaction, especially in the context of peptide and peptidomimetic synthesis. The free secondary amine can be readily acylated by reacting it with an activated carboxylic acid (using coupling agents like HATU or HBTU), an acid chloride, or an acid anhydride. This allows for the introduction of a wide variety of acyl groups, extending the molecular chain or introducing specific functionalities.

Alkylation: The deprotected nitrogen can also undergo alkylation reactions. Reductive amination is a powerful method for introducing alkyl groups. This involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). Direct alkylation with alkyl halides can also be performed, though care must be taken to avoid over-alkylation to the quaternary ammonium (B1175870) salt.

Heteroatom Derivatization: Beyond carbon-based substituents, other heteroatoms can be introduced at the piperidine nitrogen. For example, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. This can be a useful strategy for modifying the electronic properties and conformational preferences of the piperidine ring.

Stereochemical Integrity during Derivatization Pathways

A critical consideration in all derivatization steps involving this compound is the maintenance of the stereochemical integrity of the chiral center at the C3 position of the piperidine ring. The protons on the carbon atom between the piperidine ring and the carboxyl group (the α-carbon of the acetic acid moiety) are potentially acidic and could be susceptible to epimerization under basic conditions.

However, standard amide coupling conditions using reagents like HATU or HOBt/DCC are generally designed to be mild enough to prevent racemization at the α-carbon of the amino acid being coupled. Similarly, the base-mediated Fmoc deprotection is typically selective for the highly acidic proton on the fluorene (B118485) ring and does not affect the stereocenter at C3.

For reactions that involve stronger bases or elevated temperatures, it is crucial to analyze the stereochemical purity of the product. This can be achieved using chiral chromatography (HPLC or GC) or by NMR analysis using chiral shift reagents. For most standard protocols in peptide synthesis and related derivatizations, the stereochemistry at the C3 position of the piperidine ring is considered stable.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Dicyclohexylcarbodiimide (DCC)
Diisopropylcarbodiimide (DIC)
1-Hydroxybenzotriazole (HOBt)
1-Hydroxy-7-azabenzotriazole (HOAt)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Diisopropylethylamine (DIPEA)
N,N-Dimethylformamide (DMF)
Piperidine
N-Methyl-2-pyrrolidone (NMP)
Dibenzofulvene (DBF)
1,8-Diazabicycloundec-7-ene (DBU)
Piperazine
Mercaptoethanol
Tris(2-carboxyethyl)phosphine (TCEP)
Sodium triacetoxyborohydride (STAB)

Applications of R 1 Fmoc Piperidin 3 Yl Acetic Acid As a Chiral Building Block

Role in Solid-Phase Peptide Synthesis (SPPS) and Convergent Peptide Synthesis

The primary application of this compound is in the synthesis of peptides and peptidomimetics, where it functions as a β-amino acid surrogate. Its incorporation is valued for creating peptides with unique structural properties.

(R)-(1-Fmoc-piperidin-3-yl)-acetic acid is readily integrated into growing peptide chains using well-established Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodologies. nih.gov The synthesis cycle is consistent with that used for natural Fmoc-protected amino acids. The process begins with the deprotection of the N-terminal Fmoc group on the resin-bound peptide, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.eduscielo.org.mx

Following the removal of the Fmoc group and subsequent washing steps, the carboxylic acid of this compound is activated. This activation is commonly achieved using uronium or phosphonium (B103445) salt-based coupling reagents. The activated building block is then coupled to the newly exposed N-terminal amine of the peptide chain. nih.govnih.gov This cycle of deprotection, activation, and coupling is repeated to elongate the peptide sequence. The use of automated peptide synthesizers is common for this process. nih.gov

Table 1: Typical Reagents for Incorporating this compound in Fmoc-SPPS

Step Reagent/System Solvent Typical Conditions
Resin Swelling Solid-phase resin (e.g., Rink Amide, Wang) DMF or Dichloromethane (DCM) 30-60 minutes at room temperature
Fmoc Deprotection 20% Piperidine in DMF DMF 2 x 10-minute treatments at room temperature scielo.org.mxredalyc.org
Amino Acid Activation HBTU, HATU, HCTU, or PyBOP with an organic base (e.g., DIEA, NMM) DMF Pre-activation or in situ activation
Coupling Activated this compound DMF 30 minutes to several hours at room temperature nih.gov
Washing DMF, Isopropyl Alcohol (IPA), DCM N/A Multiple washes between deprotection and coupling steps redalyc.org

| Cleavage from Resin | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, water, EDT) | N/A | 2-6 hours at room temperature redalyc.orgsigmaaldrich.com |

HBTU: 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526); HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HCTU: (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; PyBOP: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate; DIEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; TIS: Triisopropylsilane; EDT: Ethanedithiol.

The Fmoc deprotection step, while generally efficient, can be a source of side reactions, particularly in the synthesis of long or complex peptides. nih.govresearchgate.net The standard use of piperidine, a secondary amine base, facilitates the β-elimination mechanism that removes the Fmoc group. peptide.comaltabioscience.com However, this basic treatment can also promote undesirable reactions. nih.gov

A primary concern is the formation of aspartimide from aspartic acid residues, which can lead to epimerization and the formation of β-aspartyl peptides upon ring opening. nih.gov This is especially prevalent when the Asp residue is followed by specific amino acids like Gly, Asn, or Ser. iris-biotech.de Another potential side reaction is the formation of a 3-(1-piperidinyl)alanine adduct if the peptide contains a C-terminal cysteine, which can be converted to dehydroalanine (B155165) under basic conditions and subsequently attacked by piperidine. iris-biotech.de Incomplete Fmoc removal can also occur, leading to deletion sequences. nih.govpeptide.com

To minimize these issues, several strategies have been developed.

Table 2: Mitigation Strategies for Fmoc Deprotection Side Reactions

Side Reaction Mitigation Strategy Rationale
Aspartimide Formation Use of bulky side-chain protecting groups on Asp (e.g., O-2,4-dimethylpent-3-yl). iris-biotech.de Steric hindrance around the side-chain carboxylate disfavors the intramolecular cyclization required for aspartimide formation.
Replacement of piperidine with a less nucleophilic or weaker base (e.g., piperazine (B1678402), DBU). nih.govresearchgate.net Reduces the rate of base-catalyzed cyclization while still being effective for Fmoc removal. DBU is particularly effective at low concentrations. nih.gov
Piperidinyl Adducts Use of alternative non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). peptide.comnih.gov DBU is a strong, non-nucleophilic base that effectively removes the Fmoc group but cannot form a covalent adduct with the peptide.
Incomplete Deprotection Extend reaction time or perform a second deprotection treatment. iris-biotech.de Ensures the deprotection reaction goes to completion, especially for sterically hindered residues.
Addition of 1-2% DBU to the piperidine solution. iris-biotech.denih.gov The stronger base (DBU) can accelerate the deprotection of difficult sequences where piperidine alone is slow.
Diketopiperazine (DKP) Formation Use of dipeptide building blocks. iris-biotech.de Avoids the formation of a dipeptide on the resin, which is prone to cyclization and cleavage from the support.

Incorporating this compound into a peptide chain is a key strategy for creating peptidomimetics with constrained conformations. mdpi.com The saturated six-membered ring of the piperidine moiety introduces significant steric hindrance that limits the rotational freedom around the adjacent peptide bonds. This restriction helps to lock the peptide backbone into a more defined three-dimensional structure, such as a β-turn or a specific helical motif.

This pre-organization of the peptide structure can be advantageous for several reasons. By reducing the conformational flexibility, the entropic penalty upon binding to a biological target is lowered. This can lead to improved binding affinity and selectivity. Furthermore, peptidomimetics containing such rigid elements often exhibit enhanced stability against proteolytic degradation compared to their natural peptide counterparts, as the constrained structure is a poor substrate for many proteases. nih.gov The synthesis of aza-β3-peptides and other peptidomimetics has successfully utilized such Fmoc-protected building blocks to create novel structures. univ-rennes1.frnih.gov

Utilization in Medicinal Chemistry Scaffold Construction

Beyond peptide synthesis, this compound is a valuable starting material for constructing more complex molecular scaffolds used in medicinal chemistry.

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that appears in numerous compounds with diverse biological activities. This building block provides a synthetically accessible route to chiral piperidine-containing molecules.

In target-oriented synthesis, chemists can utilize the compound's two distinct functional handles: the Fmoc-protected nitrogen and the carboxylic acid. The Fmoc group can be removed under standard basic conditions, freeing the piperidine nitrogen for further functionalization (e.g., alkylation, arylation, or acylation). Simultaneously, the carboxylic acid group can be converted into various other functionalities, such as amides, esters, or alcohols, through standard transformations. This dual reactivity allows for the divergent synthesis of a library of complex molecules built around the chiral piperidine core, facilitating the exploration of chemical space in drug discovery programs.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its properties. This compound and its derivatives are used to generate series of analogs for such studies. rsc.org By systematically modifying the structure—for instance, by altering the substitution pattern on the piperidine ring or derivatizing the acetic acid side chain—researchers can probe the structural requirements for a desired outcome.

For example, a synthetic route might start with the core piperidine scaffold and append different aromatic or aliphatic groups to the nitrogen (after Fmoc removal) or convert the carboxylic acid into a series of different amides. nih.govnih.gov The synthesis of these analog libraries allows for a systematic investigation of how steric bulk, electronic properties, and hydrogen bonding potential influence molecular interactions. These studies are crucial for optimizing lead compounds into viable drug candidates. nih.govmdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
Acetic acid
Aspartic acid
Dehydroalanine
N,N-Diisopropylethylamine (DIEA)
N,N-dimethylformamide (DMF)
Ethanedithiol (EDT)
Fluorenylmethoxycarbonyl (Fmoc)
Glycine
N-Methylmorpholine (NMM)
Piperazine
Piperidine
tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF)
Trifluoroacetic acid (TFA)

Application in the Synthesis of Chiral Heterocyclic Molecules

The unique structural features of this compound make it an ideal starting material for the synthesis of a variety of chiral heterocyclic molecules. The defined stereochemistry at the C3 position of the piperidine ring allows for the precise control of the three-dimensional arrangement of substituents in the target molecules, a critical factor for their biological function.

Construction of Complex Polycyclic Systems

The development of novel methodologies for the efficient construction of polycyclic ring systems is a significant area of research in organic synthesis. This compound serves as a key precursor in the diastereoselective synthesis of fused and spiro-polycyclic heterocyclic systems.

One notable application involves the construction of piperidine-fused dihydroquinazolinones. scispace.com While specific examples detailing the direct use of this compound are still emerging, the general strategy often involves the cyclization of a substituted piperidine derivative. The acetic acid moiety of the title compound can be readily converted into various functional groups, enabling its participation in intramolecular cyclization reactions to form fused ring systems. For instance, the carboxylic acid can be transformed into an amino group, which can then undergo aza-Prins or Pictet-Spengler type reactions to generate complex polycyclic frameworks.

The synthesis of spiro-piperidines, which are characterized by a central carbon atom shared by two rings, represents another important application. Acetic acid has been utilized as a catalyst and solvent in the one-pot synthesis of bis-spiro-substituted piperidines, highlighting the potential for the acetic acid moiety in our title compound to participate in or direct such transformations. Current time information in Le Flore County, US. Although direct utilization of this compound in these specific examples is not documented, its structure is primed for such applications. The carboxylic acid can be activated and subsequently attacked by an intramolecular nucleophile tethered to the piperidine ring, leading to the formation of a spirocyclic system. The inherent chirality of the starting material would ensure the enantioselective formation of the spiro-center.

Polycyclic System TypeSynthetic StrategyPotential Role of this compound
Fused PiperidinesAza-Prins CyclizationThe acetic acid can be converted to a homoallylic amine to participate in the cyclization.
Fused PiperidinesPictet-Spengler ReactionThe acetic acid can be reduced to an aminoethyl group for condensation with an aldehyde.
Spiro-PiperidinesIntramolecular CyclizationThe activated carboxylic acid can be attacked by an intramolecular nucleophile.

Role in the Synthesis of Natural Product Analogs

Natural products provide a rich source of inspiration for the design of novel therapeutic agents. The synthesis of natural product analogs allows for the exploration of structure-activity relationships and the development of compounds with improved pharmacological properties. The chiral piperidine motif is a common feature in many alkaloids, a class of naturally occurring compounds with potent biological activities.

This compound is a valuable building block for the synthesis of analogs of indole (B1671886) alkaloids. scispace.com Many indole alkaloids possess a tryptamine (B22526) unit, which can be mimicked by derivatives of our title compound. For example, the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives has been reported, which can be considered as constrained analogs of serotonin. bme.hu The synthesis of these analogs often involves the N-alkylation of a piperidine derivative. The Fmoc-protected nitrogen of this compound allows for selective deprotection and subsequent functionalization, making it a suitable precursor for such synthetic routes.

Furthermore, the acetic acid side chain can be elaborated to introduce the necessary pharmacophores to mimic the activity of a natural product. For instance, in the synthesis of analogs of the monoterpenoid indole alkaloid alstilobanine A, a key step involves the conjugate addition of an indole acetate (B1210297) ester enolate. nih.gov The acetic acid moiety of this compound could be readily esterified and utilized in a similar fashion to construct the core structure of such alkaloids.

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds, which are present in numerous natural products. ebrary.net By converting the carboxylic acid of this compound to an aminoethyl group, this building block can participate in Pictet-Spengler reactions with various aldehydes, leading to the formation of complex, polycyclic natural product analogs with controlled stereochemistry.

Natural Product ClassKey Synthetic TransformationRole of this compound
Indole AlkaloidsN-AlkylationThe Fmoc group allows for selective deprotection and coupling with indole-containing fragments.
Monoterpenoid Indole AlkaloidsConjugate AdditionThe esterified acetic acid side chain can act as a nucleophile.
Tetrahydroisoquinoline AlkaloidsPictet-Spengler ReactionThe derivatized side chain can serve as the tryptamine equivalent.

Analytical and Characterization Methodologies in Research on R 1 Fmoc Piperidin 3 Yl Acetic Acid

Chromatographic Techniques for Purity Assessment

Chromatographic methods are central to determining the chemical purity of (R)-(1-Fmoc-piperidin-3-yl)-acetic acid, capable of separating the main compound from impurities such as starting materials, by-products, and stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for assessing the purity of Fmoc-protected amino acids due to its high resolution and sensitivity. sigmaaldrich.commerckmillipore.com Reversed-phase HPLC (RP-HPLC) is typically the method of choice. rsc.orggoogle.com In this method, the compound is separated on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase. rsc.orggoogle.com A gradient elution is commonly employed, where the composition of the mobile phase is changed over time to achieve optimal separation. rsc.orgrsc.org This typically involves a mixture of water and an organic solvent like acetonitrile (B52724), with trifluoroacetic acid (TFA) often added at a low concentration (e.g., 0.1%) to improve peak shape and resolution. rsc.orggoogle.com

Detection is most often accomplished using an ultraviolet (UV) detector, as the fluorenyl group of the Fmoc protecting group exhibits strong UV absorbance. researchgate.net This allows for the accurate quantitation of the compound and any impurities present. sigmaaldrich.commerckmillipore.com The purity specification for high-quality Fmoc-amino acids is often ≥99%. sigmaaldrich.com

Table 1: Typical HPLC Parameters for Analysis of Fmoc-Protected Compounds

Parameter Typical Condition Source(s)
Column Reversed-Phase C18 (e.g., Phenomenex Gemini, Sinochrom ODS-BP) rsc.orgrsc.orggoogle.com
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) rsc.orggoogle.com
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) rsc.orggoogle.com
Elution Gradient elution (e.g., 0-100% B over 30 min) rsc.org
Flow Rate 1.0 - 2.0 mL/min rsc.orggoogle.com
Detection UV at ~220 nm or 254 nm google.com

| Column Temperature | Room temperature or controlled (e.g., 25-40 °C) | google.com |

Gas Chromatography (GC) for Volatile Derivatives and Enantiomeric Purity

Gas Chromatography (GC) is less direct for analyzing this compound due to the compound's low volatility. However, it is a powerful tool for analyzing volatile impurities or for analyzing the compound after conversion to a more volatile derivative. chromforum.org For instance, GC can be used to quantify residual free piperidine (B6355638) in the sample. chromforum.org

For the analysis of the main compound, derivatization is necessary to increase its volatility. This typically involves esterification of the carboxylic acid group. Subsequent analysis by GC, particularly on a chiral stationary phase, can be used to determine enantiomeric purity. gcms.czresearchgate.net Columns with cyclodextrin-based chiral selectors are commonly used for this purpose, as they can effectively separate enantiomers. gcms.czchromatographyonline.com This technique is highly sensitive and can detect even trace amounts of the undesired enantiomer. chromatographyonline.com

Spectroscopic Methods for Structural Elucidation (excluding raw data presentation)

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound, ensuring that the correct compound has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. acs.org Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, characteristic signals confirm the presence of the different parts of the molecule. uni-muenchen.dersc.org The aromatic protons of the fluorenyl (Fmoc) group typically appear in the downfield region (around 7.3-7.8 ppm). The protons on the piperidine ring and the adjacent acetic acid moiety produce complex signals in the aliphatic region (generally 1.5-4.5 ppm). chemicalbook.com The specific chemical shifts and coupling patterns of these protons help to confirm the connectivity and conformation of the piperidine ring. NMR can also be used to detect impurities, such as residual solvents or side-products. merckmillipore.comnih.gov Targeted NMR approaches have been used to identify specific bioactive compounds within complex mixtures. nih.gov

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain further structural information through fragmentation analysis. nih.gov The expected molecular weight for this compound (C₂₂H₂₃NO₄) is approximately 365.42 g/mol . acrotein.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of analysis, often coupled with HPLC (LC-MS). nih.govchainonbio.com ESI-MS typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺.

Techniques for Enantiomeric Purity Determination

Since this compound is a chiral compound, verifying its enantiomeric purity is of utmost importance to ensure that it is free from its (S)-enantiomer. Several advanced analytical techniques are employed for this critical assessment. sigmaaldrich.comthieme-connect.de

Chiral High-Performance Liquid Chromatography (HPLC): This is a direct and widely used method for separating enantiomers. mdpi.comwvu.edu The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sci-hub.senih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are particularly effective for resolving a wide range of chiral compounds, including those similar in structure to the target molecule. mdpi.com

Chiral Gas Chromatography (GC): As mentioned previously, GC on a chiral column can be used to determine enantiomeric purity after appropriate derivatization to increase volatility. gcms.czlibretexts.org This method offers very high resolution and is suitable for detecting trace enantiomeric impurities. chromatographyonline.com

NMR Spectroscopy with Chiral Auxiliaries: While standard NMR cannot distinguish between enantiomers, it can be adapted for chiral analysis. libretexts.org One approach involves using a chiral solvating agent (CSA), which forms transient diastereomeric complexes with the enantiomers. libretexts.org These complexes have slightly different magnetic environments, resulting in separate, distinguishable signals in the NMR spectrum for each enantiomer, allowing for their quantification. libretexts.org Alternatively, the enantiomers can be reacted with a chiral derivatizing agent (CDA) to form stable diastereomers. These diastereomers have distinct chemical and physical properties and can be separated and quantified using standard, non-chiral chromatographic techniques like HPLC or GC. sci-hub.senih.gov


Chiral HPLC and GC Method Development

The primary method for assessing the enantiomeric purity of this compound is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Gas Chromatography (GC) can also be employed, particularly for analyzing related impurities such as piperidine.

Chiral HPLC:

The enantioseparation of N-Fmoc protected amino acids is well-documented and provides a strong basis for developing methods for this compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. For instance, Lux® polysaccharide-based columns have demonstrated baseline resolution for numerous Fmoc-protected α-amino acids in reversed-phase mode. A general approach for the chiral separation of such compounds involves using a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile with an acidic additive, such as formic acid, and a basic additive, like diethylamine, to improve peak shape and resolution.

A study on the enantioseparation of 19 different Nα-Fmoc proteinogenic amino acids was successfully conducted using quinine-based zwitterionic and anion-exchanger type chiral stationary phases. This research highlights that for most of the Nα-Fmoc amino acids, resolution (R_s) values higher than 5.0 were achieved, indicating excellent separation of the enantiomers nih.gov. While specific data for this compound is not detailed, the principles are directly applicable.

A typical starting point for method development for this compound would involve screening various polysaccharide-based chiral columns (e.g., Chiralpak® series) under different mobile phase conditions (normal-phase, reversed-phase, and polar organic).

Interactive Data Table: Representative Chiral HPLC Method Parameters for N-Fmoc Amino Acids

ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., Lux Cellulose-1, Chiralpak IA)Proven high selectivity for Fmoc-protected amino acids.
Mobile Phase Isocratic mixture of Acetonitrile/Water/Formic Acid/DiethylamineBalances retention, selectivity, and peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate for 4.6 mm ID columns.
Detection UV at 265 nm or 301 nmThe fluorenyl group of the Fmoc-protecting group has strong UV absorbance at these wavelengths.
Temperature 25 °CControlled temperature ensures reproducible retention times.

Chiral GC:

While less common for direct analysis of non-volatile compounds like this compound, GC is a valuable tool for analyzing potential volatile impurities, such as residual piperidine from synthesis. A patent describes a headspace gas chromatography method for determining piperidine content in a sample. This involves dissolving the sample in an alkaline solution to liberate any bound piperidine, followed by heating and analysis of the headspace gas.

For the chiral analysis of more volatile piperidine derivatives, cyclodextrin-based chiral stationary phases are frequently used in GC. These phases can separate enantiomers of various chiral compounds, including N-heterocycles.

Diastereomeric Derivatization for Chiral Analysis

For a carboxylic acid like this compound, a chiral amine would be an appropriate derivatizing agent. Conversely, if the Fmoc group were removed to expose the secondary amine of the piperidine ring, a chiral acid or isocyanate could be used.

A relevant study details the estimation of the (S)-enantiomer in (R)-piperidin-3-amine dihydrochloride. In this work, the piperidine enantiomers were derivatized with p-toluenesulfonyl chloride (a non-chiral agent in this case, but the principle of derivatization is key) to introduce a chromophore, and the resulting derivatives were then separated on a Chiralpak AD-H column. This demonstrates a pre-column derivatization technique to enhance detectability and achieve separation. For diastereomeric derivatization, an enantiomerically pure acid chloride, for example, would be used.

The selection of the chiral derivatizing agent is critical and must meet several criteria:

It must be enantiomerically pure.

The reaction with both enantiomers of the analyte should proceed to completion to avoid kinetic resolution.

The derivatization should not cause racemization of the analyte or the CDA.

The resulting diastereomers should be stable and chromatographically separable.

Interactive Data Table: Potential Chiral Derivatizing Agents for this compound

Functional Group TargetedDerivatizing Agent ClassSpecific ExampleAnalytical Technique
Carboxylic AcidChiral Alcohols/Amines(R)-1-PhenylethanolHPLC on achiral column
Secondary Amine (after Fmoc removal)Chiral Acylating Agents(S)-Naproxen chlorideHPLC on achiral column
Secondary Amine (after Fmoc removal)Chiral Isothiocyanates2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)HPLC on achiral column

Computational and Theoretical Studies of R 1 Fmoc Piperidin 3 Yl Acetic Acid

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of (R)-(1-Fmoc-piperidin-3-yl)-acetic acid are crucial determinants of its reactivity and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to investigate these aspects.

Conformational Analysis:

The conformational flexibility of this compound arises from the piperidine (B6355638) ring, the orientation of the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group, and the acetic acid side chain. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can lead to the existence of multiple stable conformers, such as chair-equatorial and chair-axial forms, and even twist-boat conformations. osti.gov

For substituted piperidines, the energy difference between these conformers is often small, leading to a dynamic equilibrium. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the relative energies and geometric parameters of these conformers. For instance, studies on analogous 1-substituted piperidine derivatives have shown that the substituent at the nitrogen atom can exist in both axial and equatorial positions. osti.gov The preference is influenced by steric and electronic factors. In the case of 1-phenylpiperidin-4-one, a combination of quantum chemical calculations and gas-phase electron diffraction experiments revealed a mixture of chair-equatorial, chair-axial, and twist conformers. osti.gov

Molecular mechanics calculations have also proven effective in predicting the conformer energies of substituted piperidines and their protonated forms, demonstrating that electrostatic interactions play a significant role in determining conformational preferences. nih.gov

Table 1: Representative Calculated Conformational Data for a Substituted Piperidine Analogue (1-Phenylpiperidin-4-one) This table presents illustrative data from a study on a similar compound to demonstrate the type of information obtained from conformational analysis. Specific data for this compound is not publicly available.

ConformerRelative Energy (kcal/mol)Population at 337 K (%) (Calculated)Key Dihedral Angles (°)
Chair-Equatorial0.0040C2-N1-C6-C5: 58.5
Chair-Axial0.2335C2-N1-C6-C5: -57.9
Twist0.3525N1-C2-C3-C4: -70.1

Data adapted from reference osti.gov.

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a time-resolved view of the conformational dynamics of this compound in different environments, such as in solution or interacting with other molecules. These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the interatomic interactions.

MD simulations on Fmoc-protected amino acids and peptides have shed light on the behavior of the Fmoc group itself. wm.eduresearchgate.net The large, aromatic fluorenyl moiety significantly influences the molecule's properties, often engaging in π-π stacking interactions that can lead to self-assembly. nih.gov In the context of this compound, MD simulations could be used to:

Explore the conformational landscape of the piperidine ring and the flexibility of the acetic acid side chain in an aqueous environment.

Investigate the interaction of the molecule with solvent molecules and its aggregation behavior at different concentrations.

Simulate its binding to a target protein or enzyme, providing insights into the binding mode and affinity. rsc.orgnih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. For this compound, a key reaction is the removal of the Fmoc protecting group, which is fundamental in its application in solid-phase peptide synthesis (SPPS).

The cleavage of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. mdpi.com Quantum chemical calculations can model this process in detail:

Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorene (B118485) ring.

Elimination: This leads to the elimination of the fluorenyl group as dibenzofulvene (DBF).

DBF Trapping: The highly reactive DBF intermediate is then trapped by the amine base to form a stable adduct. acs.orgnih.gov

DFT calculations can be used to determine the activation energies for each step of this mechanism, providing a quantitative understanding of the reaction kinetics. Such studies can help in optimizing reaction conditions, for example, by screening different bases for their efficiency in Fmoc removal while minimizing side reactions like aspartimide formation. mdpi.comacs.org

Table 2: Illustrative Mechanistic Steps for Fmoc-Deprotection This table outlines the general mechanism of Fmoc removal, which is applicable to this compound.

StepDescriptionKey Chemical SpeciesComputational Insights
1Base-mediated proton abstraction from the fluorene ring.Fmoc-protected amine, Base (e.g., Piperidine)Calculation of pKa, Activation energy of proton transfer.
2β-elimination to release the deprotected amine and dibenzofulvene (DBF).Deprotected amine, DibenzofulveneEnergy profile of the elimination step.
3Trapping of the reactive DBF intermediate by the base.Dibenzofulvene-base adductStability of the adduct, Reaction thermodynamics.

Based on mechanisms described in references mdpi.comacs.org.

Prediction of Stereochemical Outcomes in Synthetic Pathways

The synthesis of enantiomerically pure compounds like this compound often relies on asymmetric catalysis. Computational chemistry has emerged as a powerful tool for predicting the stereochemical outcome of such reactions, reducing the need for extensive experimental screening of catalysts and reaction conditions.

The prediction of enantioselectivity typically involves the following computational steps:

Transition State Modeling: The transition states leading to the (R) and (S) products are located and their geometries optimized using quantum mechanical methods (e.g., DFT).

Energy Calculation: The energies of these transition states are calculated with high accuracy.

Stereoselectivity Prediction: The predicted enantiomeric excess (ee) is determined from the energy difference (ΔΔG‡) between the diastereomeric transition states using the Boltzmann distribution.

This approach has been successfully applied to a wide range of asymmetric reactions. nih.govacs.org For the synthesis of a chiral piperidine derivative, computational models could be used to predict the stereochemical outcome of key bond-forming reactions, such as asymmetric hydrogenation, alkylation, or Michael additions. By modeling the interaction between the substrate, the chiral catalyst, and the reagents, it is possible to understand the origins of stereoselectivity and to rationally design more efficient and selective catalysts. researchgate.netacs.org

Table 3: General Workflow for Computational Prediction of Stereoselectivity This table outlines a general methodology and does not represent a specific calculation for the synthesis of this compound.

StepComputational MethodInformation Obtained
1. Conformational search of reactants and catalystMolecular Mechanics (MM) / DFTLow-energy conformers of starting materials.
2. Identification of all possible transition state structuresDFT / Semi-empirical methodsGeometries of transition states leading to different stereoisomers.
3. High-level energy calculation of transition statesHigh-level DFT / Coupled ClusterAccurate relative energies of competing transition states.
4. Calculation of predicted enantiomeric/diastereomeric ratioStatistical Thermodynamics (Boltzmann distribution)Predicted ee% or dr.

Methodology adapted from references nih.govacs.org.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable Synthetic Routes

The production and application of Fmoc-protected building blocks, including (R)-(1-Fmoc-piperidin-3-yl)-acetic acid, traditionally rely on Solid-Phase Peptide Synthesis (SPPS). However, conventional SPPS protocols are known for their significant environmental impact, often categorized as having a poor Process Mass Intensity (PMI) due to the large volumes of solvents and reagents used. rsc.org Future research is increasingly focused on "greening" these synthetic processes.

A primary target for improvement is the replacement of hazardous solvents and reagents. For instance, the base piperidine (B6355638), commonly used for the removal of the Fmoc protecting group, is under scrutiny. rsc.org Research has identified 3-(diethylamino)propylamine (B94944) (DEAPA) as a potential, more sustainable alternative for Fmoc deprotection. rsc.org Another area of active investigation is the substitution of traditional solvents like dimethylformamide (DMF) with more eco-friendly binary solvent mixtures, which can also enhance reaction rates, especially when combined with high-temperature synthesis conditions. unifi.it The development of enantiopure syntheses, such as those described for similar phenylglycine derivatives, highlights the importance of reaction conditions (e.g., temperature control between 40°C and 50°C) to prevent racemization while achieving high yields, a principle applicable to the synthesis of this compound. researchgate.net

Table 1: Comparison of Conventional and Sustainable Reagents in SPPS
Process StepConventional Reagent/SolventSustainable AlternativeResearch Finding/Benefit
Fmoc DeprotectionPiperidine3-(diethylamino)propylamine (DEAPA)Identified as a viable, less hazardous alternative for effective Fmoc removal. rsc.org
Reaction SolventDimethylformamide (DMF)Binary mixtures (e.g., N-octyl pyrrolidone/dimethyl carbonate)Can minimize side product formation and enhance sustainability. rsc.orgunifi.it
Base for DeprotectionPiperidine1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Very low concentrations (0.5%) can provide almost complete Fmoc deprotection with high purity and minimal side reactions at high temperatures. nih.gov

Advancements in Automated Synthesis Utilizing this Chiral Building Block

Automated SPPS has revolutionized the creation of peptides, enabling faster and more reproducible syntheses. beilstein-journals.org The Fmoc/t-Bu protecting-group strategy is the most common method employed in these automated systems. beilstein-journals.orgnih.gov Chiral building blocks like this compound are fully compatible with these automated protocols, where they are incorporated into a growing peptide chain attached to a solid resin support. beilstein-journals.orgsmolecule.com

Future advancements in this area aim to overcome the remaining challenges of automated synthesis, such as the difficult synthesis of sequences prone to aggregation or those containing sterically hindered precursors. nih.gov Research into high-temperature synthesis, sometimes coupled with microwave assistance, shows promise in accelerating reaction times and improving coupling efficiency. unifi.itbeilstein-journals.org For example, the use of very low concentrations of DBU in DMF at 90°C has been shown to enable extremely rapid and high-purity synthesis of challenging phosphopeptides, a strategy that could be adapted for syntheses involving this compound to improve speed and efficiency. nih.gov The integration of real-time monitoring, such as UV detection, in automated synthesizers allows for precise control over deprotection and coupling steps, ensuring higher fidelity of the final product. nih.gov

Table 2: Key Parameters and Strategies in Automated Synthesis
Parameter/StrategyDescriptionRelevance to this compound
Protecting Group StrategyFmoc/t-Bu is standard, with the Fmoc group removed by a base and side-chain groups cleaved by acid (TFA). beilstein-journals.orgThe Fmoc group on the piperidine nitrogen allows for its use as a standard building block in this strategy.
Coupling ReagentsReagents like HCTU, HATU, and HBTU are used to activate the carboxylic acid for amide bond formation. nih.govacs.orguci.eduThe acetic acid moiety of the compound is activated by these reagents for coupling to the N-terminus of the peptide chain.
Reaction ConditionsElevated temperatures (e.g., 90°C) can significantly speed up coupling and deprotection steps. unifi.itnih.govOptimizing temperature could improve the incorporation efficiency of this sterically distinct building block.
MonitoringIn-line UV monitoring can track the release of the Fmoc-adduct during deprotection to quantify reaction completion. nih.govEnsures the complete deprotection of the previous amino acid before the addition of this compound.

Novel Applications in Materials Science and Chemical Biology (excluding therapeutic uses)

Beyond its role in traditional peptide synthesis, the unique structure of this compound opens doors to novel applications in materials science and chemical biology. The incorporation of non-standard building blocks is a key strategy in developing new peptide-based biomaterials. nih.gov The piperidine ring introduces a defined conformational constraint, influencing the three-dimensional structure of the resulting molecule, which can be exploited in the design of materials with specific folding properties.

In chemical biology, this building block can be used to create sophisticated molecular probes. For example, it can be incorporated into synthetic glycoproteins. nih.govacs.org The synthesis of such complex molecules is often challenging, and the milder conditions of Fmoc chemistry are preferred to preserve sensitive glycan structures. nih.gov Furthermore, the acetic acid functional group can be a point for further chemical modification, allowing for the attachment of fluorescent labels or other reporter groups to study molecular interactions and biological processes. beilstein-journals.org

Table 3: Non-Therapeutic Research Applications
FieldApplicationRole of this compound
Materials ScienceDevelopment of peptide-based biomaterials. nih.govThe piperidine scaffold introduces a structural constraint that can be used to control the self-assembly and mechanical properties of the material.
Chemical BiologySynthesis of complex glycoproteins. nih.govacs.orgServes as a structural component in the peptide backbone of synthetic glycoproteins used to study carbohydrate-protein interactions.
Chemical BiologyCreation of molecular probes. beilstein-journals.orgIncorporation into a peptide sequence allows for the introduction of a unique structural element. The acid can be a handle for attaching reporter groups like FRET pairs. beilstein-journals.org
Protein Structure StudiesSynthesis of post-translationally modified peptide analogues. nih.govUsed to create non-natural peptide analogues to probe the structural and functional roles of natural modifications.

Addressing Impurity Control and Quality Standards in Fmoc-Derived Building Blocks

The success of any chemical synthesis, particularly multi-step SPPS, is highly dependent on the purity of the starting materials. merckmillipore.com For Fmoc-amino acid derivatives like this compound, stringent quality control is essential. Even minor impurities can lead to significant side products that are difficult to separate from the desired peptide.

A critical impurity is acetic acid, which can arise from the hydrolysis of ethyl acetate (B1210297), a common solvent in the manufacturing process. merckmillipore.com Acetic acid is highly reactive and can cause N-terminal capping of the peptide chain, leading to truncated sequences. High-quality building blocks should have an acetate content of less than 0.02%. nih.govmerckmillipore.com Another concern is the presence of the corresponding free amino acid, which can lead to deletion sequences. Furthermore, side reactions during synthesis, such as aspartimide formation when an aspartic acid residue is present, can be problematic, and the choice of reagents and conditions can help minimize these issues. rsc.org Consequently, future efforts will continue to focus on developing more robust analytical methods for impurity detection and establishing stricter quality standards for commercial building blocks.

Table 4: Common Impurities and Quality Standards for Fmoc-Building Blocks
Impurity/ParameterSource/CauseImpact on SynthesisRecommended Quality Standard
Acetic AcidHydrolysis of ethyl acetate solvent during manufacturing or storage. merckmillipore.comCauses irreversible N-terminal capping, leading to truncated peptide by-products. nih.govmerckmillipore.com≤ 0.02% merckmillipore.com
Free Amino AcidIncomplete Fmoc protection during synthesis of the building block.Can lead to double insertion or deletion sequences in the final peptide. merckmillipore.com≤ 0.2% merckmillipore.com
Enantiomeric ImpurityRacemization during synthesis or activation of the building block. researchgate.netResults in diastereomeric peptide impurities that are often difficult to purify.≥ 99.8% enantiomeric purity merckmillipore.com
Aspartimide FormationBase-catalyzed side reaction involving aspartic acid residues during Fmoc deprotection. rsc.orgLeads to a mixture of α- and β-peptides and potential racemization.Minimized by using specific bases (e.g., DEAPA) or optimized conditions. rsc.org

Q & A

Basic Research Question

  • Temperature : Store at 2–8°C in tightly sealed containers to prevent degradation .
  • Moisture : Keep in a dry, well-ventilated environment; use desiccants in storage areas .
  • Handling : Avoid prolonged exposure to light or heat (>40°C), which may generate decomposition products like carbon monoxide and nitrogen oxides .
  • Containers : Reseal opened vials immediately and store upright to prevent leakage .

Which analytical techniques are most suitable for verifying the structural integrity and purity of this compound?

Basic Research Question

  • NMR Spectroscopy : 1H^1 \text{H}-NMR (400 MHz, CDCl3_3) to confirm stereochemistry (e.g., δ 3.93 ppm for the piperidine methine proton) and 13C^{13} \text{C}-NMR for carbonyl group verification (δ 171.78 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to validate molecular weight (calcd. 365.4 g/mol for C22_{22}H23_{23}NO4_4) .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) for purity assessment (>95%) .
  • Melting Point : Confirm range (140–150°C) via differential scanning calorimetry .

How should researchers address unexpected byproduct formation during Fmoc-deprotection steps involving this compound?

Advanced Research Question

  • Root-Cause Analysis :
    • Check reagent purity (e.g., piperidine for deprotection) .
    • Monitor reaction time/temperature: Prolonged basic conditions (>30 min in 20% piperidine/DMF) may induce β-elimination.
  • Analytical Troubleshooting :
    • Use LC-MS to identify byproducts (e.g., Fmoc-piperidine adducts).
    • Optimize deprotection time (5–10 min) and employ scavengers (e.g., thiols) to suppress side reactions .
  • Alternative Strategies : Use orthogonal protecting groups (e.g., Alloc) for sensitive sequences .

What safety protocols must be implemented when handling this compound in solution-phase reactions?

Basic Research Question

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Conduct reactions in fume hoods with ≥0.5 m/s airflow .
  • Emergency Measures :
    • Skin contact: Rinse with water for ≥15 minutes; seek medical attention if irritation persists .
    • Eye exposure: Irrigate with saline for 20 minutes using an eyewash station .
  • Fire Safety : Use dry chemical extinguishers (Class D) due to potential NOx_x emissions during combustion .

What strategies optimize the coupling efficiency of this compound in solid-phase peptide synthesis?

Advanced Research Question

  • Pre-Activation : Mix with hydroxybenzotriazole (HOBt)/N,N'-diisopropylcarbodiimide (DIC) in DMF for 30 minutes at 0°C before coupling to resin-bound amines .
  • Monitoring : Use Kaiser tests (ninhydrin) or FT-IR spectroscopy (disappearance of amine N–H stretches at 3300 cm1^{-1}) .
  • Enhanced Methods :
    • Double coupling (2 × 1 hour) for sterically hindered residues.
    • Microwave-assisted synthesis (50°C, 10 min) under nitrogen to accelerate kinetics .

How can researchers resolve discrepancies between computational predictions and experimental results in conformational studies of this compound?

Advanced Research Question

  • Multi-Technique Validation :
    • Compare DFT-calculated 13C^{13} \text{C} shifts (B3LYP/6-311++G**) with experimental NMR data .
    • Analyze vibrational modes via FT-IR/FT-Raman (e.g., carbonyl stretches at 1752 cm1^{-1}) .
  • Dynamic Studies : Perform variable-temperature NMR (VT-NMR) from -50°C to +80°C in d6_6-DMSO to probe conformational flexibility .
  • Crystallography : Attempt single-crystal X-ray diffraction if suitable crystals form (slow evaporation from EtOAc/hexane) .

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(R)-(1-Fmoc-piperidin-3-yl)-acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.